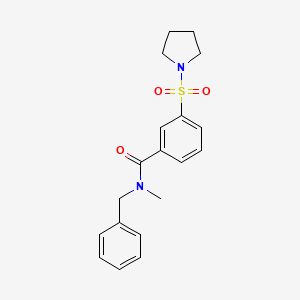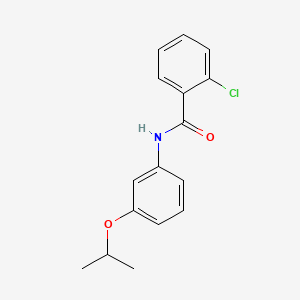
N-(3,4-dichlorophenyl)-N'-(2-propoxyphenyl)urea
説明
N-(3,4-dichlorophenyl)-N'-(2-propoxyphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and horticulture to control weeds. Diuron belongs to the family of substituted ureas, which are a class of chemicals that inhibit photosynthesis in plants.
作用機序
The mechanism of action of diuron involves the inhibition of photosynthesis in plants. Diuron binds to the D1 protein of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This results in the disruption of electron transport and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of photosystem II, which leads to a decrease in chlorophyll content and a reduction in photosynthetic activity. Diuron also affects the synthesis of proteins and nucleic acids, which are essential for plant growth and development.
実験室実験の利点と制限
Diuron is a widely used herbicide, which makes it readily available for research purposes. It is also relatively inexpensive, which makes it an attractive option for studies with limited funding. However, diuron has some limitations for lab experiments. It has a high affinity for soil particles, which can make it difficult to extract from soil samples. Diuron is also toxic to some non-target organisms, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on diuron. One area of interest is the development of new formulations and application methods that can improve the efficacy of diuron while reducing its environmental impact. Another area of research is the investigation of the long-term effects of diuron on soil health and microbial communities. Additionally, there is a need for further studies on the potential health effects of diuron exposure in humans and animals.
Conclusion:
In conclusion, diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It inhibits photosynthesis in plants by binding to the D1 protein of photosystem II. Diuron has a range of biochemical and physiological effects on plants, and it has advantages and limitations for lab experiments. There are several future directions for research on diuron, including the development of new formulations and application methods and the investigation of its long-term effects on soil health and human health.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also used in combination with other herbicides to enhance their efficacy.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-propoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-2-9-22-15-6-4-3-5-14(15)20-16(21)19-11-7-8-12(17)13(18)10-11/h3-8,10H,2,9H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGJUJMQTJMYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4709490.png)
![2-methoxyethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4709504.png)

![N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4709519.png)

![methyl 3-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4709541.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4709549.png)

![N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide](/img/structure/B4709575.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4709579.png)
![2,6-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4709592.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-isopropylphenyl)amino]acrylonitrile](/img/structure/B4709599.png)

![{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4709609.png)